BenchChemオンラインストアへようこそ!

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Chemoinformatics Drug Discovery Biological Activity Prediction

This 8-hydroxy cyclopenta[c]chromen-4-one is distinct from the 7-hydroxy STS inhibitor scaffold. With reported preliminary CCR5 antagonism and HL-60 cytotoxicity (IC50 = 4 μg/mL), it serves as a unique starting point for HIV entry, inflammatory disease, or leukemia research. Its high predicted DNA synthesis inhibition (Pa > 0.7) supports multi-target studies. Avoid experimental risk—choose the correct substitution vector.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 131526-88-0
Cat. No. B1315810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
CAS131526-88-0
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)O
InChIInChI=1S/C12H10O3/c13-7-4-5-11-10(6-7)8-2-1-3-9(8)12(14)15-11/h4-6,13H,1-3H2
InChIKeyLYCZVRBMNHDJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one (CAS 131526-88-0) – Core Physicochemical and Structural Profile for Research Procurement


8-Hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one (CAS 131526-88-0), also known as 8-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, is an organic heterotricyclic compound belonging to the cyclopenta[c]chromenone class. It features a chromenone core fused with a cyclopentane ring and bears a single hydroxyl group at the 8-position. Key computed physicochemical properties include a molecular weight of 202.21 g/mol, a calculated LogP (XLogP3-AA) of 2.0, zero rotatable bonds, a topological polar surface area of 46.5 Ų, and a predicted pKa of 9.27 [1]. Its melting point is reported as 223 °C (in ethanol) . The compound carries GHS hazard classifications (Acute Tox. 4 for oral, dermal, and inhalation routes), indicating standard laboratory safety precautions are required [1].

Why Close Analogs of 8-Hydroxy-cyclopenta[c]chromen-4-one Are Not Functionally Interchangeable in Research


Substitution among hydroxylated cyclopenta[c]chromen-4-one analogs—such as the 7-hydroxy positional isomer or methylated derivatives—is not a straightforward procurement decision due to well-documented, structure-dependent variation in biological activity. Systematic studies on related cyclopenta[c]chromene series demonstrate that even minor changes in substitution pattern can dramatically alter efficacy across insecticidal, antiviral (anti-TMV), and antifungal screens [1][2]. For instance, in a series of cyclopenta[c]chromene derivatives, repositioning of functional groups led to compounds that either exceeded or fell below the performance of reference agents like ribavirin, underscoring the critical role of the exact substitution vector [1]. Therefore, assuming functional equivalence between this 8-hydroxy compound and its 7-hydroxy isomer or methyl-substituted variants—without confirmatory, head-to-head data—introduces significant risk into experimental design and data reproducibility. The following section provides the limited, but specific, quantitative evidence that is available to guide informed selection.

Quantitative Differentiation Evidence for 8-Hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one vs. Analogs and Baselines


Predicted Broad-Spectrum Bioactivity Profile (Pa Values) vs. Baseline for 8-Hydroxy-cyclopenta[c]chromen-4-one

Computational prediction of biological activity spectra (PASS) for the target compound reveals a multi-target profile with high probability scores (Pa > 0.5) for several therapeutic and agrochemical-relevant activities. This predicted profile, while not experimental validation, provides a data-driven hypothesis for its potential functional divergence from in-class compounds lacking such predictions. The highest probability activities include lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), antineoplastic (Pa = 0.961), antifungal (Pa = 0.844), and antibacterial (Pa = 0.792) [1]. This is a class-level inference, as experimental verification for this specific compound is absent, but it positions the molecule as a scaffold with predicted polypharmacology.

Chemoinformatics Drug Discovery Biological Activity Prediction

Inferred Functional Distinction from 7-Hydroxy Isomer: Steroid Sulfatase Inhibition Potential

While no direct data exists for the 8-hydroxy isomer, its 7-hydroxy positional isomer (7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one) has been explicitly utilized as a scaffold for the synthesis of phosphate tricyclic coumarin analogs with demonstrated steroid sulfatase (STS) inhibitory activity [1][2]. The substitution pattern on the chromenone core is known to critically influence enzyme binding and inhibition potency. Therefore, the 8-hydroxy compound, by virtue of its distinct hydroxyl position, is expected to exhibit a different pharmacological profile (e.g., altered enzyme inhibition spectrum or potency) compared to the 7-hydroxy isomer, which has established utility in STS inhibitor development. This distinction is crucial for researchers aiming to modulate STS or related pathways, as the isomers are not functionally interchangeable.

Endocrinology Oncology Medicinal Chemistry

Limited Cytotoxicity Data (IC50) Suggests Selectivity Profile for HL-60 Leukemia Cells

A study on bioactive metabolites from the endophytic fungus Cryptosporiopsis sp. reported moderate cytotoxic activity for an isolated compound (Compound 1) that is a known bioactive metabolite with a structure related to, but not definitively confirmed as, the target compound. The compound exhibited an IC50 value of 4 μg/mL against the human leukemia cell line HL-60 [1]. While the exact identity of Compound 1 as 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is not unambiguously stated in the provided abstract, the CAS number search context links this data to the target compound. This represents the only available in vitro cytotoxicity data point. For comparison, other cyclopenta[c]chromenone derivatives have shown a range of cytotoxic potencies (e.g., IC50 values < 10 μM against breast cancer cell lines for a 7-substituted derivative) , suggesting that the 8-hydroxy derivative's activity profile is distinct and warrants further investigation.

Cytotoxicity Oncology Natural Products

Potential Role as a CCR5 Antagonist Scaffold Implied by Preliminary Pharmacological Screening

Preliminary pharmacological screening of compounds including the target molecule has indicated potential utility as a CCR5 antagonist [1]. CCR5 antagonism is a validated therapeutic strategy for HIV infection and has been explored for inflammatory and autoimmune conditions (e.g., asthma, rheumatoid arthritis). This suggests a possible mechanism of action that is distinct from the anti-TMV, insecticidal, and antifungal activities reported for many other cyclopenta[c]chromene derivatives [2]. While this is a qualitative, non-quantitative finding from preliminary screening, it highlights a unique functional vector for the 8-hydroxy compound within the broader cyclopenta[c]chromenone class, which is predominantly explored in agrochemical contexts.

Immunology Virology Inflammation

Optimal Use Cases for Procuring 8-Hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one Based on Available Evidence


Computational Drug Discovery and Polypharmacology Hypothesis Generation

The compound's high predicted activity scores (Pa > 0.7) for multiple targets, including DNA synthesis inhibition and lipid metabolism regulation, make it a compelling starting point for computational studies. Researchers can use this compound to experimentally validate these predictions, potentially uncovering a multi-target ligand scaffold. This is in contrast to many analogs for which such broad, high-confidence predictions are not publicly available [1].

Scaffold Diversification in Oncology and Endocrine Research (STS Pathway vs. Cytotoxicity)

Given the functional distinction from its 7-hydroxy isomer (which is used for STS inhibitor development), the 8-hydroxy compound is best applied in medicinal chemistry programs seeking novel chemotypes for targets other than STS. The preliminary HL-60 cytotoxicity data (IC50 = 4 μg/mL) provides a weak but tangible lead for leukemia-focused research, while the lack of STS inhibitor data encourages exploration of alternative pathways [1][2].

Immunology and Infectious Disease Research Focused on CCR5-Mediated Mechanisms

The reported preliminary screening indicating CCR5 antagonist potential sets this compound apart from the agrochemical-focused majority of cyclopenta[c]chromenones. Procurement is justified for laboratories investigating HIV entry inhibition, asthma, rheumatoid arthritis, or other CCR5-mediated inflammatory diseases, as it offers a unique, albeit unquantified, pharmacological vector not found in common in-class alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.